Entresto is classified as a dual-acting agent due to its mechanism of action, which involves both neprilysin inhibition (via sacubitril) and angiotensin receptor blockade (via valsartan). Sacubitril is a prodrug that is converted into its active metabolite, sacubitrilat, which inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides. Valsartan, on the other hand, is an angiotensin II receptor blocker that helps to lower blood pressure and reduce strain on the heart.
The synthesis of Entresto involves the preparation of its two components: sacubitril sodium and valsartan disodium. The process typically includes several steps:
Entresto's molecular structure can be represented as follows:
The structure features a biphenyl group in sacubitril and a valproic acid derivative in valsartan, which contribute to its pharmacological properties. The crystal structure has been documented in databases such as the Cambridge Structural Database .
The primary chemical reactions involved in the synthesis of Entresto include:
Entresto functions through a dual mechanism:
This combination results in improved hemodynamics, reduced cardiac workload, and enhanced renal function .
Characterization techniques such as high-performance liquid chromatography are commonly employed to analyze purity and stability .
Entresto is primarily indicated for:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: